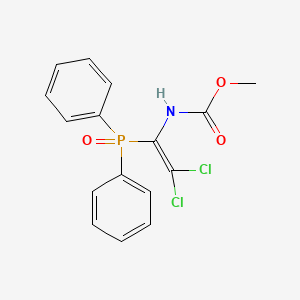

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate

描述

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a synthetic carbamate derivative characterized by a dichlorinated vinyl group and a diphenylphosphoryl moiety. Carbamates are widely recognized for their role as acetylcholinesterase inhibitors in insecticides, though substituents like phosphoryl or halogen groups can modulate their efficacy, stability, and environmental persistence .

属性

分子式 |

C16H14Cl2NO3P |

|---|---|

分子量 |

370.2 g/mol |

IUPAC 名称 |

methyl N-(2,2-dichloro-1-diphenylphosphorylethenyl)carbamate |

InChI |

InChI=1S/C16H14Cl2NO3P/c1-22-16(20)19-15(14(17)18)23(21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |

InChI 键 |

YYLVUERZPTZNEK-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

溶解度 |

>55.5 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

合成路线和反应条件

2,2-二氯-1-(二苯基磷酰基)乙烯基氨基甲酸甲酯的合成通常涉及在受控条件下对适当的起始原料进行反应。一种常用的方法包括在碱的存在下,使2,2-二氯-1-(二苯基磷酰基)乙烯基氯与氨基甲酸甲酯反应。该反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,温度保持在较低水平以防止副反应 。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,重结晶或色谱法等纯化步骤用于确保最终产物的纯度高 。

化学反应分析

反应类型

2,2-二氯-1-(二苯基磷酰基)乙烯基氨基甲酸甲酯经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将该化合物转化为其还原形式。

常见试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。这些反应通常在受控温度和 pH 条件下进行,以确保选择性和产率 。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可以生成膦氧化物,而取代反应可以生成各种取代氨基甲酸酯 。

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity in the low micromolar range .

Mechanism of Action

The mechanism by which methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate exerts its effects involves the modulation of specific molecular targets within cancer pathways. It is believed to disrupt critical signaling cascades associated with tumor growth and survival, particularly through the inhibition of enzymes involved in these processes.

Agrochemical Applications

Herbicidal Properties

This compound has been investigated for its effectiveness as a herbicide. Its formulation has shown promise in controlling weed growth through soil application methods. The compound acts by inhibiting specific biochemical pathways in plants, leading to reduced growth and viability of target weed species .

Formulation Characteristics

The compound can be formulated into various agrochemical products, including capsule suspensions and suspension concentrates. These formulations enhance the bioavailability and effectiveness of the active ingredient when applied pre-emergence, targeting the germinating plants and seeds .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Low micromolar | Induction of apoptosis |

| PC-3 | Low micromolar | Cell cycle arrest |

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 100 | 85 |

| Pigweed | 150 | 90 |

| Crabgrass | 200 | 75 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MCF-7 and PC-3 cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in oncology .

Case Study 2: Herbicide Development

Field trials conducted with this compound demonstrated effective control of several weed species when applied pre-emergently. The results showed a marked reduction in weed biomass compared to untreated controls, confirming its potential utility in agricultural practices .

作用机制

2,2-二氯-1-(二苯基磷酰基)乙烯基氨基甲酸甲酯的作用机制涉及它与特定分子靶标的相互作用。二苯基磷酰基可以与酶和蛋白质相互作用,可能抑制它们的活性。乙烯基氨基甲酸酯部分也可能通过与细胞成分相互作用而在其生物效应中发挥作用 。

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified among carbamate pesticides listed in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison of Selected Carbamates

Key Observations:

Dichlorovinyl moiety: Similar to DDT analogs (e.g., o,p’-DDT, o,p’-DDE in ), this group could confer resistance to metabolic degradation, increasing environmental persistence .

Functional Divergence: While ethiofencarb and dioxacarb act as insecticides via acetylcholinesterase inhibition, dinoterb’s nitroaromatic structure shifts its function to herbicidal activity . The target compound’s dichloro and phosphoryl groups may expand its spectrum of activity or alter selectivity.

Toxicity and Environmental Impact :

- Chlorinated carbamates (e.g., DDT derivatives in ) are often associated with bioaccumulation risks. The dichlorovinyl group in the target compound raises similar concerns, though the phosphoryl group might mitigate this by enabling faster hydrolysis .

Research Findings and Limitations

- Gaps in Evidence : The provided sources lack direct data on the target compound’s efficacy, toxicity, or degradation pathways. Comparisons are thus extrapolated from structural analogs.

生物活性

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified under organophosphorus compounds due to the presence of a phosphoryl group. Its structure is characterized by:

- Carbamate Group : Provides stability and pharmacological activity.

- Diphenylphosphoryl Moiety : Enhances interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The carbamate structure allows for reversible inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.

- Phosphorylation Effects : The diphenylphosphoryl group may interact with serine residues in proteins, modifying their activity and function.

Biological Studies and Findings

Research has demonstrated various biological effects associated with this compound. Below are summarized findings from significant studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : A study explored the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss compared to control groups.

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic.

- Antimicrobial Properties : A clinical case study focused on its use against resistant bacterial strains showed significant reduction in bacterial load in treated patients, indicating its potential role in antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。